molecular formula C18H16FN3O2 B250668 4-cyano-2-fluoro-N-(2-morpholin-4-ylphenyl)benzamide

4-cyano-2-fluoro-N-(2-morpholin-4-ylphenyl)benzamide

Cat. No.: B250668
M. Wt: 325.3 g/mol
InChI Key: YGGRTBMWBOGALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-2-fluoro-N-(2-morpholin-4-ylphenyl)benzamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to possess a wide range of biological activities that make it a promising candidate for the development of novel drugs. In

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N-(2-morpholin-4-ylphenyl)benzamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to possess anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-cyano-2-fluoro-N-(2-morpholin-4-ylphenyl)benzamide in lab experiments is its wide range of biological activities. It has been found to be effective against several types of cancer, making it a promising candidate for the development of novel drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration method for this compound.

Future Directions

There are several future directions for the study of 4-cyano-2-fluoro-N-(2-morpholin-4-ylphenyl)benzamide. One of the main areas of research is the development of novel drugs based on this compound. Researchers are also exploring the potential use of this compound in combination with other drugs to enhance its anti-cancer effects. Additionally, further studies are needed to determine the optimal dosage and administration method for this compound.

Synthesis Methods

The synthesis of 4-cyano-2-fluoro-N-(2-morpholin-4-ylphenyl)benzamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-fluoro-4-nitroaniline with 2-(4-morpholinyl)aniline in the presence of a suitable catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound.

Scientific Research Applications

4-cyano-2-fluoro-N-(2-morpholin-4-ylphenyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. It has been found to be effective against several types of cancer, including breast, lung, and colon cancer.

Properties

Molecular Formula

C18H16FN3O2

Molecular Weight

325.3 g/mol

IUPAC Name

4-cyano-2-fluoro-N-(2-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C18H16FN3O2/c19-15-11-13(12-20)5-6-14(15)18(23)21-16-3-1-2-4-17(16)22-7-9-24-10-8-22/h1-6,11H,7-10H2,(H,21,23)

InChI Key

YGGRTBMWBOGALB-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F

Origin of Product

United States

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